molecular formula C10H9N3O B13666395 2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde

2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B13666395
M. Wt: 187.20 g/mol
InChI Key: SNGOVNNQXPAHKX-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both pyridine and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic and cyclization techniques as described above. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of both pyridine and imidazole rings, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-7-2-3-11-9(4-7)10-12-5-8(6-14)13-10/h2-6H,1H3,(H,12,13)

InChI Key

SNGOVNNQXPAHKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=C(N2)C=O

Origin of Product

United States

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